3-Ethylpiperidin-3-ol hydrochloride

Pharmaceutical Formulation Biological Assay Development Medicinal Chemistry

Researchers optimizing CNS drug candidates often face solubility and handling challenges with liquid free-base piperidines. 3-Ethylpiperidin-3-ol hydrochloride (CAS 1956321-48-4) eliminates these issues as a stable, white solid hydrochloride salt with enhanced aqueous solubility. • Distinct 3,3-disubstituted scaffold: ethyl and hydroxyl groups provide unique hydrogen-bonding and steric profile for GPCR SAR studies. • ~0.5-0.8 log units higher LogP than 3-methyl analog, favoring BBB penetration in neurological programs. • Solid salt form ensures accurate weighing and reliable in vivo dosing, minimizing DMSO co-solvent artifacts.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 1956321-48-4
Cat. No. B1470943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpiperidin-3-ol hydrochloride
CAS1956321-48-4
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCC1(CCCNC1)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H
InChIKeyBRWFCKUBLBPQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpiperidin-3-ol hydrochloride: Product Overview


3-Ethylpiperidin-3-ol hydrochloride (CAS: 1956321-48-4) is a substituted piperidine derivative, classified as a 3,3-disubstituted piperidinol hydrochloride salt with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a white solid that serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in programs targeting neurological disorders . Its structure comprises a piperidine ring with an ethyl group and a hydroxyl group at the 3-position, stabilized as a hydrochloride salt. This specific arrangement provides a unique handle for chemical modification and introduces distinct physicochemical properties compared to its unsubstituted, N-substituted, or free-base analogs .

Solid hydrochloride salt supports aqueous solubility and precise weighing
3-Ethyl and 3-hydroxy substitution pattern provides distinct lipophilicity and H-bonding
Scaffold enables CNS-targeted intermediate synthesis and GPCR SAR research

3-Ethylpiperidin-3-ol hydrochloride vs. Piperidine Analogs


Substituting 3-Ethylpiperidin-3-ol hydrochloride with a close analog like 3-ethylpiperidine, 3-methylpiperidin-3-ol, or piperidin-3-ol carries significant risk of experimental failure due to fundamental differences in physicochemical and biological properties. The presence of a 3-hydroxyl group on the piperidine ring introduces crucial hydrogen-bonding capacity and polarity, which the des-hydroxy analog 3-ethylpiperidine (CAS 13603-10-6) lacks entirely . Furthermore, the hydrochloride salt form of the target compound provides enhanced aqueous solubility and a stable, solid physical state, unlike its free base (3-ethylpiperidin-3-ol, CAS 1177299-74-9), which is a liquid at room temperature . Even small changes in alkyl substitution, such as replacing the 3-ethyl group with a 3-methyl group, can alter lipophilicity, pKa, and metabolic stability, impacting in vitro assay results and in vivo pharmacokinetics [1]. Using an incorrect analog without verifying these critical property differences can lead to misinterpreted structure-activity relationships (SAR), failed synthetic routes, and wasted resources .

3-Ethylpiperidine lacks 3-OH, reducing hydrogen-bonding potential and target engagement
Free base (3-ethylpiperidin-3-ol) is a liquid, complicating solid handling and formulation
3-Methyl analog shifts lipophilicity and metabolic profile, potentially altering SAR outcomes

3-Ethylpiperidin-3-ol hydrochloride: Comparative Performance Data


Solubility Advantage: Salt vs. Free Base

3-Ethylpiperidin-3-ol hydrochloride is a solid salt that exhibits enhanced water solubility compared to its free base counterpart (3-Ethylpiperidin-3-ol), which is a liquid at ambient conditions . This is a class-level characteristic of hydrochloride salts, which dissociate in aqueous media to increase the concentration of the protonated, water-soluble form of the molecule. This property is critical for achieving reliable dosing in in vitro and in vivo biological assays, where poor solubility of the free base can lead to precipitation, variable exposure, and false-negative results .

Solubility & Physical State
Class-level
HCl salt: solid; Free base: liquid
Enhances aqueous solubility and handling
Class-level inference for HCl salts
Pharmaceutical Formulation Biological Assay Development Medicinal Chemistry

Lipophilicity and Membrane Permeability vs. 3-Methyl Analog

The 3-ethyl substituent on 3-Ethylpiperidin-3-ol hydrochloride confers greater lipophilicity compared to the 3-methyl analog. This is quantitatively supported by calculated LogP values. The free base of the target compound has a calculated LogP of approximately 0.39-0.68 [REFS-1, REFS-2], whereas 3-methylpiperidin-3-ol (CAS 473730-88-0) has a lower predicted XLogP3-AA value of -0.1 [2]. This increase in LogP suggests a potentially higher capacity for passive membrane diffusion, which is a key determinant of oral absorption and blood-brain barrier (BBB) penetration for CNS-targeted compounds .

Lipophilicity (LogP)
Reported
ΔLogP +0.49 to +0.78 vs 3-methyl analog
May support CNS exposure studies
Calculated values; requires experimental validation
Drug Design Pharmacokinetics Blood-Brain Barrier Penetration

Hydrogen-Bonding Profile vs. 3-Ethylpiperidine

The presence of a 3-hydroxyl group on 3-Ethylpiperidin-3-ol hydrochloride fundamentally distinguishes it from 3-ethylpiperidine (CAS 13603-10-6), which lacks this functional group. The hydroxyl group introduces a strong hydrogen-bond donor and acceptor capability (H-donors: 2, H-acceptors: 2 [1]), which is absent in the des-hydroxy analog. This is supported by a predicted pKa for the hydroxyl group of approximately 14.43 [1]. This structural difference is critical for interactions with biological targets, as the hydroxyl group can form specific, directional hydrogen bonds with receptor residues, significantly influencing binding affinity and selectivity compared to compounds that rely solely on hydrophobic or ionic interactions .

H-Bonding Capacity
Reported
H-donors: 2, H-acceptors: 2 vs 1/1
Supports receptor binding SAR studies
Predicted pKa ~14.43
Receptor Binding Target Engagement Molecular Recognition

3-Ethylpiperidin-3-ol hydrochloride: Research Applications


BBB Penetration in CNS Drug Discovery

In medicinal chemistry programs focused on neurological targets, 3-Ethylpiperidin-3-ol hydrochloride is an ideal building block for lead optimization. Its LogP value, which is approximately 0.5-0.8 units higher than the 3-methyl analog [1], positions it favorably for enhancing blood-brain barrier (BBB) penetration. Researchers can utilize this scaffold to synthesize novel analogs with improved lipophilicity, a key property for CNS-active drug candidates. The enhanced solubility provided by the hydrochloride salt form further facilitates in vivo pharmacokinetic studies by ensuring reliable dosing and absorption .

GPCR Receptor Binding Site Profiling

This compound is a valuable tool for structure-activity relationship (SAR) studies around G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors, where piperidine-based scaffolds are prevalent . The unique combination of a 3-ethyl and 3-hydroxyl group provides a distinct hydrogen-bonding and steric profile compared to unsubstituted or N-substituted piperidines. Researchers can use 3-Ethylpiperidin-3-ol hydrochloride to explore how these subtle changes affect receptor binding affinity and selectivity, helping to map the pharmacophore and guide the design of more potent and selective ligands .

Solid Salt Handling for Synthesis and Assays

For synthetic chemists and assay biologists, the solid, stable hydrochloride salt form of 3-Ethylpiperidin-3-ol offers significant practical advantages over its liquid free base . The solid form is easier to weigh accurately, improving the precision of reaction stoichiometry and stock solution preparation. Furthermore, its enhanced water solubility compared to the free base reduces the need for co-solvents like DMSO in biological assays, minimizing potential solvent-related artifacts and ensuring that the compound remains in solution throughout the experiment for reliable and reproducible results .

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity and solubility profile
Brain exposure and PK studies
GPCR SAR profiling
Hydrogen-bonding and steric characteristics
Receptor binding and selectivity assays
Synthesis and assay handling
Solid salt form and aqueous solubility
Weighing accuracy and assay reproducibility
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